7-Bromo-5-fluorochroman-4-one
Description
7-Bromo-5-fluorochroman-4-one (CAS 1092350-58-7) is a halogenated chromanone derivative with the molecular formula C₉H₆BrFO₂ and a molecular weight of 245.05 g/mol. It is part of the fluorinated building blocks category, widely used in pharmaceutical and materials science research due to its structural versatility . The compound is characterized by a chroman-4-one backbone substituted with bromine at position 7 and fluorine at position 5. Its purity grades range from technical to ultra-high purity (99.999%), and it is available in bulk quantities for industrial applications .
Properties
IUPAC Name |
7-bromo-5-fluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVBCMAIWONHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluorochroman-4-one typically involves the bromination and fluorination of chroman-4-one derivatives. One common method includes:
Bromination: Starting with chroman-4-one, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chroman-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-5-fluorochroman-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluorochroman-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
5-Bromo-7-fluorochroman-4-one Hydrochloride (CAS 2055840-44-1)
- Molecular Formula : C₉H₇BrClFO₂
- Molecular Weight : 281.51 g/mol
- Key Differences :
7-Bromo-6-fluorochroman-4-one (CAS 27407-12-1)
- Molecular Formula : C₉H₆BrFO₂
- Molecular Weight : 245.05 g/mol
- Key Differences: Fluorine at position 6 instead of 5.
5-Bromo-8-fluorochroman-4-one (CAS 1092350-61-2)
Functional Group Variants
5-Bromo-7-methoxychroman-4-one (CAS 1344894-65-0)
- Molecular Formula : C₁₀H₉BrO₃
- Molecular Weight : 257.08 g/mol
- Key Differences: Methoxy group (-OCH₃) replaces fluorine at position 7.
Structural Analogues in Other Classes
2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)
Comparative Data Table
Research Implications
- Positional Isomerism : Subtle changes in halogen positioning (e.g., 5-F vs. 6-F) significantly alter electronic properties, impacting applications in catalysis or medicinal chemistry .
- Functional Group Effects : Replacement of fluorine with methoxy enhances hydrophobicity, making derivatives more suitable for blood-brain barrier penetration in CNS drug development .
- Salt Forms : Hydrochloride derivatives (e.g., CAS 2055840-44-1) improve solubility, critical for in vitro assays requiring aqueous environments .
Biological Activity
7-Bromo-5-fluorochroman-4-one is a synthetic compound belonging to the chromanone class, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.
- Molecular Formula : C9H6BrF O
- Molecular Weight : 245.05 g/mol
- CAS Number : 1214791-57-7
Biological Activities
This compound exhibits various biological activities, including:
-
Anticancer Activity :
- Chromanone derivatives have shown significant cytotoxic effects against multiple cancer cell lines. For instance, studies have indicated that certain chromanone analogs can inhibit the growth of breast cancer (MDA-MB-231) and other tumor cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antioxidant Properties :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Free Radical Scavenging : Its structure allows it to effectively neutralize free radicals, thereby reducing oxidative damage.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
| Study | Cell Line | Activity | IC50 Value |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 7.56 µM | |
| HT29 (Colorectal Cancer) | Antiproliferative | 4.9 µM | |
| Antioxidant Assay | DPPH Scavenging | 66.4 µM |
These findings demonstrate the compound's potential as an anticancer agent with significant antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
